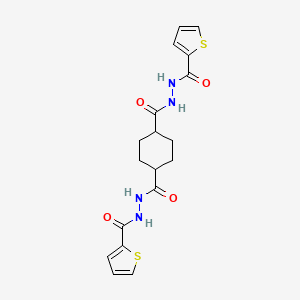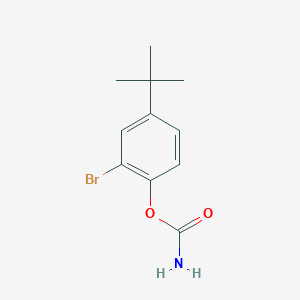
N'1,N'4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide is a complex organic compound characterized by the presence of two thienylcarbonyl groups attached to a cyclohexanedicarbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide typically involves the reaction of 1,4-cyclohexanedicarbohydrazide with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its hydrazide groups.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide involves its interaction with molecular targets through its hydrazide and thienylcarbonyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N’1,N’9-Bis(2-thienylcarbonyl)nonanedihydrazide: Similar structure but with a longer carbon chain.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains pyridine instead of thienyl groups.
Uniqueness
N’1,N’4-bis(2-thienylcarbonyl)-1,4-cyclohexanedicarbohydrazide is unique due to its specific combination of thienylcarbonyl and cyclohexanedicarbohydrazide moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-N',4-N'-bis(thiophene-2-carbonyl)cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c23-15(19-21-17(25)13-3-1-9-27-13)11-5-7-12(8-6-11)16(24)20-22-18(26)14-4-2-10-28-14/h1-4,9-12H,5-8H2,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFEGTLGTXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NNC(=O)C2=CC=CS2)C(=O)NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5055245.png)
![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
![5-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5055256.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)

![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)
![(Z)-N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B5055288.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B5055301.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![(1R,5S)-6-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5055314.png)
![3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea](/img/structure/B5055319.png)
![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)

